2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole
Overview
Description
2-Cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole (2-Cyclo-THBI) is a synthetic compound that has been studied in recent years for its potential applications in scientific research. It has been used in lab experiments to study its biochemical and physiological effects and to explore its potential for use in drug development.
Scientific Research Applications
Antimicrobial Activity
A series of benzimidazoles, including derivatives with cyclopentyl moieties, were synthesized to explore their antimicrobial properties. The compounds exhibited broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antimycotic activity against Candida albicans. The structure-activity relationships indicated that the presence of the cyclopentyl group contributed to the antimicrobial efficacy of these compounds (Oren et al., 1999).
Anticancer and Proapoptotic Activity
Polybrominated benzimidazole derivatives, including those related to the tetrahydro-1H-benzimidazole structure, were synthesized and evaluated for their potential as protein kinase CK2 inhibitors with anticancer and proapoptotic activities. These compounds demonstrated significant cytotoxicity against human cancer cell lines and promoted proapoptotic effects, suggesting their potential as therapeutic agents in cancer treatment (Łukowska-Chojnacka et al., 2016).
Quantum-Chemical Insights
The study of tetrahalogenated 1H-benzimidazoles, including analogs of tetrahydro-1H-benzimidazole, provided quantum-chemical insights into their structure-reactivity relationships. The analysis revealed how variations in halogenation affect the weak interaction patterns, crystal packing, and chemical reactivity of these compounds, which could have implications for their biological activity and drug design (Latosinska et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Benzimidazole derivatives, including those structurally related to 2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole, were investigated for their inhibitory effects on various enzymes such as acetylcholinesterase, monoamine oxidases, and cyclooxygenases. These studies aimed to identify potential multi-action therapeutic agents for treating inflammatory diseases and other conditions (Can et al., 2017).
properties
IUPAC Name |
2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h9H,1-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVCALJSWLYXHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC3=C(N2)CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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